Phosphohistidine

Catalog No.
S539543
CAS No.
4936-08-7
M.F
C6H10N3O5P
M. Wt
235.13 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphohistidine

CAS Number

4936-08-7

Product Name

Phosphohistidine

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(phosphonoamino)propanoic acid

Molecular Formula

C6H10N3O5P

Molecular Weight

235.13 g/mol

InChI

InChI=1S/C6H10N3O5P/c10-6(11)5(9-15(12,13)14)1-4-2-7-3-8-4/h2-3,5H,1H2,(H,7,8)(H,10,11)(H3,9,12,13,14)/t5-/m0/s1

InChI Key

FDIKHVQUPVCJFA-YFKPBYRVSA-N

SMILES

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

1-phosphohistidine, 1-phosphono-L-histidine, 3-phosphohistidine, phosphohistidine

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NP(=O)(O)O

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NP(=O)(O)O

Description

The exact mass of the compound Phosphohistidine is 235.0358 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Cyclic - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Phosphohistidine is a unique phosphoamino acid formed by the phosphorylation of the imidazole side chain of the amino acid histidine. This compound is characterized by the presence of a phosphoramidate bond, which distinguishes it from other phosphoamino acids such as phosphoserine, phosphothreonine, and phosphotyrosine, which contain phosphoester bonds. The phosphoramidate bond in phosphohistidine exhibits a high Gibbs free energy of hydrolysis, making it unstable under acidic conditions. This instability has historically hindered research into its biological roles compared to other phosphorylated residues .

Phosphohistidine exists in two isomeric forms—1-phosphohistidine and 3-phosphohistidine—depending on which nitrogen atom in the imidazole ring is phosphorylated. Each form may have distinct biological functions and reactivity profiles .

, primarily serving as an intermediate in enzymatic processes. Its role as a high-energy phosphoryl donor allows it to transfer phosphate groups to other amino acids, facilitating signal transduction and metabolic pathways. The kinetics of these reactions can be influenced by the surrounding amino acid sequence, which affects both phosphorylation and dephosphorylation rates .

The hydrolysis of phosphohistidine is notably rapid under neutral to alkaline conditions but significantly slower under acidic conditions, which can lead to its degradation and limit its study . This unique reactivity makes it an important player in cellular signaling mechanisms.

Phosphohistidine plays a critical role in cellular signaling across various organisms, including prokaryotes and eukaryotes. It is increasingly recognized for its involvement in mammalian signaling pathways, particularly those related to cell growth and differentiation. The phosphorylation of histidine residues is implicated in several physiological processes, including immune responses and metabolic regulation .

Research has shown that histidine phosphorylation can regulate ion channels and other membrane proteins, affecting cellular excitability and signaling cascades. For instance, reversible phosphorylation of histidine residues has been linked to the activation of calcium channels and potassium channels, demonstrating its importance in maintaining cellular homeostasis .

Several methods exist for synthesizing phosphohistidine, including:

  • Chemical Phosphorylation: Histidine-containing peptides can be chemically phosphorylated using reagents such as phosphorus oxychloride or phosphorus pentoxide.
  • Enzymatic Methods: Specific kinases can catalyze the transfer of phosphate groups to histidine residues in proteins.
  • Solid-Phase Peptide Synthesis: This technique allows for the incorporation of phosphohistidine into peptides during synthesis using stable analogs that mimic the phosphorylated state .

These methods enable researchers to produce phosphohistidine for various applications, including structural studies and functional assays.

Phosphohistidine has diverse applications in biochemical research:

  • Cell Signaling Studies: Understanding its role in signal transduction pathways aids in elucidating mechanisms of diseases.
  • Drug Development: Compounds targeting histidine phosphorylation may offer new therapeutic strategies for diseases linked to dysregulated signaling.
  • Biomarker Discovery: Phosphohistidine levels could serve as biomarkers for certain diseases or physiological states due to their involvement in critical signaling pathways .

Studies on the interactions involving phosphohistidine have revealed its role as a regulatory element in various protein-protein interactions. For example:

  • Kinase Interactions: Phosphorylated histidines can influence the activity of kinases, affecting downstream signaling pathways.
  • Protein Phosphatases: Specific enzymes can dephosphorylate histidine residues, modulating their activity and function within cellular contexts .

These interactions highlight the dynamic nature of phosphohistidine within cellular environments.

Phosphohistidine shares similarities with other phosphorylated amino acids but also possesses unique characteristics:

CompoundBond TypeStabilityBiological Role
PhosphoserinePhosphoesterMore stableCommonly involved in signaling pathways
PhosphothreoninePhosphoesterMore stablePlays roles in enzyme regulation and signal transduction
PhosphotyrosinePhosphoesterMore stableKey player in growth factor signaling
PhosphohistidinePhosphoramidateLess stableUnique role in enzymatic reactions and signaling

Phosphohistidine's instability under acidic conditions contrasts sharply with the stability of its counterparts, making it a less studied but equally important component of protein phosphorylation networks.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.1

Exact Mass

235.0358

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

4936-08-7

Wikipedia

Phosphohistidine

Dates

Modify: 2024-02-18
1: Dumais M, Davies DR, Lin T, Staker BL, Myler PJ, Van Voorhis WC. Structure and analysis of nucleoside diphosphate kinase from Borrelia burgdorferi prepared in a transition-state complex with ADP and vanadate moieties. Acta Crystallogr F Struct Biol Commun. 2018 Jun 1;74(Pt 6):373-384. doi: 10.1107/S2053230X18007392. Epub 2018 May 31. PubMed PMID: 29870023; PubMed Central PMCID: PMC5987747.
2: Khan I, Steeg PS. The relationship of NM23 (NME) metastasis suppressor histidine phosphorylation to its nucleoside diphosphate kinase, histidine protein kinase and motility suppression activities. Oncotarget. 2017 Dec 31;9(12):10185-10202. doi: 10.18632/oncotarget.23796. eCollection 2018 Feb 13. PubMed PMID: 29535799; PubMed Central PMCID: PMC5828198.
3: Srivastava S, Li Z, Soomro I, Sun Y, Wang J, Bao L, Coetzee WA, Stanley CA, Li C, Skolnik EY. Regulation of K(ATP) Channel Trafficking in Pancreatic β-Cells by Protein Histidine Phosphorylation. Diabetes. 2018 May;67(5):849-860. doi: 10.2337/db17-1433. Epub 2018 Feb 12. PubMed PMID: 29440278; PubMed Central PMCID: PMC5909995.
4: Potel CM, Lin MH, Heck AJR, Lemeer S. Widespread bacterial protein histidine phosphorylation revealed by mass spectrometry-based proteomics. Nat Methods. 2018 Mar;15(3):187-190. doi: 10.1038/nmeth.4580. Epub 2018 Jan 29. PubMed PMID: 29377012.
5: Makwana MV, Muimo R, Jackson RF. Advances in development of new tools for the study of phosphohistidine. Lab Invest. 2018 Mar;98(3):291-303. doi: 10.1038/labinvest.2017.126. Epub 2017 Dec 4. PubMed PMID: 29200202.
6: Attwood PV, Muimo R. The actions of NME1/NDPK-A and NME2/NDPK-B as protein kinases. Lab Invest. 2018 Mar;98(3):283-290. doi: 10.1038/labinvest.2017.125. Epub 2017 Dec 4. PubMed PMID: 29200201.
7: Xu A, Li Y, Zhao W, Hou F, Li X, Sun L, Chen W, Yang A, Wu S, Zhang B, Yao J, Wang H, Huang J. PHP14 regulates hepatic stellate cells migration in liver fibrosis via mediating TGF-β1 signaling to PI3Kγ/AKT/Rac1 pathway. J Mol Med (Berl). 2018 Feb;96(2):119-133. doi: 10.1007/s00109-017-1605-6. Epub 2017 Nov 3. PubMed PMID: 29098317.
8: Marmelstein AM, Moreno J, Fiedler D. Chemical Approaches to Studying Labile Amino Acid Phosphorylation. Top Curr Chem (Cham). 2017 Apr;375(2):22. doi: 10.1007/s41061-017-0111-1. Epub 2017 Feb 6. Review. PubMed PMID: 28168647.
9: Jones CP, Khan K, Ingram-Smith C. Investigating the mechanism of ADP-forming acetyl-CoA synthetase from the protozoan parasite Entamoeba histolytica. FEBS Lett. 2017 Feb;591(4):603-612. doi: 10.1002/1873-3468.12573. Epub 2017 Feb 9. PubMed PMID: 28129670; PubMed Central PMCID: PMC5330840.
10: Fuhs SR, Hunter T. pHisphorylation: the emergence of histidine phosphorylation as a reversible regulatory modification. Curr Opin Cell Biol. 2017 Apr;45:8-16. doi: 10.1016/j.ceb.2016.12.010. Epub 2017 Jan 25. Review. PubMed PMID: 28129587; PubMed Central PMCID: PMC5482761.
11: Fischer J, Johnson RA, Boon E. Quantification of Bacterial Histidine Kinase Autophosphorylation Using a Nitrocellulose Binding Assay. J Vis Exp. 2017 Jan 11;(119). doi: 10.3791/55129. PubMed PMID: 28117829.
12: Xu A, Li X, Li S, Sun L, Wu S, Zhang B, Huang J. A novel role for 14-kDa phosphohistidine phosphatase in lamellipodia formation. Cell Adh Migr. 2017 Sep 3;11(5-6):488-495. doi: 10.1080/19336918.2016.1268319. Epub 2017 Jan 6. PubMed PMID: 27924678; PubMed Central PMCID: PMC5810497.
13: Cui L, Gong X, Tang Y, Kong L, Chang M, Geng H, Xu K, Wang F. Relationship between the LHPP Gene Polymorphism and Resting-State Brain Activity in Major Depressive Disorder. Neural Plast. 2016;2016:9162590. Epub 2016 Oct 23. PubMed PMID: 27843651; PubMed Central PMCID: PMC5097818.
14: Polimanti R, Wang Q, Meda SA, Patel KT, Pearlson GD, Zhao H, Farrer LA, Kranzler HR, Gelernter J. The Interplay Between Risky Sexual Behaviors and Alcohol Dependence: Genome-Wide Association and Neuroimaging Support for LHPP as a Risk Gene. Neuropsychopharmacology. 2017 Feb;42(3):598-605. doi: 10.1038/npp.2016.153. Epub 2016 Aug 17. PubMed PMID: 27531626; PubMed Central PMCID: PMC5240175.
15: Huang J, Fraser ME. Structural basis for the binding of succinate to succinyl-CoA synthetase. Acta Crystallogr D Struct Biol. 2016 Aug;72(Pt 8):912-21. doi: 10.1107/S2059798316010044. Epub 2016 Jul 13. PubMed PMID: 27487822.
16: Panda S, Srivastava S, Li Z, Vaeth M, Fuhs SR, Hunter T, Skolnik EY. Identification of PGAM5 as a Mammalian Protein Histidine Phosphatase that Plays a Central Role to Negatively Regulate CD4(+) T Cells. Mol Cell. 2016 Aug 4;63(3):457-69. doi: 10.1016/j.molcel.2016.06.021. Epub 2016 Jul 21. PubMed PMID: 27453048; PubMed Central PMCID: PMC5677525.
17: Xu A, Li X, Wu S, Lv T, Jin Q, Sun L, Huang J. Knockdown of 14-kDa phosphohistidine phosphatase expression suppresses lung cancer cell growth in vivo possibly through inhibition of NF-κB signaling pathway. Neoplasma. 2016;63(4):540-7. doi: 10.4149/neo_2016_407. PubMed PMID: 27268917.
18: Martin DR, Dutta P, Mahajan S, Varma S, Stevens SM Jr. Structural and activity characterization of human PHPT1 after oxidative modification. Sci Rep. 2016 Apr 1;6:23658. doi: 10.1038/srep23658. PubMed PMID: 27034094; PubMed Central PMCID: PMC4817053.
19: Weiße RH, Faust A, Schmidt M, Schönheit P, Scheidig AJ. Structure of NDP-forming Acetyl-CoA synthetase ACD1 reveals a large rearrangement for phosphoryl transfer. Proc Natl Acad Sci U S A. 2016 Feb 2;113(5):E519-28. doi: 10.1073/pnas.1518614113. Epub 2016 Jan 19. PubMed PMID: 26787904; PubMed Central PMCID: PMC4747732.
20: Reddy PS, Dery S, Metanis N. Chemical Synthesis of Proteins with Non-Strategically Placed Cysteines Using Selenazolidine and Selective Deselenization. Angew Chem Int Ed Engl. 2016 Jan 18;55(3):992-5. doi: 10.1002/anie.201509378. Epub 2015 Dec 4. PubMed PMID: 26636774.

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